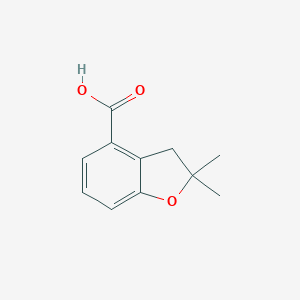

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid

Description

Properties

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)6-8-7(10(12)13)4-3-5-9(8)14-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTPSSIGWHVYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC=C2O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801220637 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123656-35-9 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123656-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

-

Hydrolysis :

-

Reagents : Ethanol, sodium hydroxide (10 N).

-

Conditions : Reflux for 2 hours.

-

Mechanism : The ethoxy group is cleaved via nucleophilic acyl substitution, forming the sodium carboxylate intermediate.

-

-

Acidification :

-

Reagents : Hydrochloric acid (12 N).

-

Conditions : Room temperature.

-

Mechanism : Protonation of the carboxylate yields the free carboxylic acid.

-

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | Ethyl ester (10 g, 45 mmol) |

| NaOH Volume | 16.3 mL (10 N) |

| Ethanol Volume | 50 mL |

| Final Yield | 8.6 g (100%) |

This method’s efficiency hinges on the availability of the ethyl ester precursor, which itself requires synthesis via methods such as Claisen rearrangement or palladium-catalyzed coupling.

Multi-Step Synthesis from 4-Hydroxyindanone

US20090131688A1 describes an industrial five-step synthesis starting from 4-hydroxyindanone , avoiding high-temperature Claisen rearrangements that generate positional isomers.

Stepwise Analysis

-

Silylation :

-

Reagents : N,O-Bis(trimethylsilyl)acetamide (BSA).

-

Purpose : Protects the ketone group, forming a silylated enol ether.

-

-

Ozonolysis-Reduction :

-

Reagents : Ozone, trimethylphosphite.

-

Conditions : -50°C, followed by reductive workup.

-

Outcome : Cleaves the enol ether to a diketone intermediate.

-

-

Oxidation and Esterification :

-

Reagents : Methane sulfonic acid, methanol.

-

Conditions : 40°C, yielding methyl 2-methoxy-2,3-dihydrobenzofuran-4-carboxylate.

-

-

Aromatization :

-

Reagents : Acid catalyst.

-

Conditions : Heating to induce cyclization and dehydrogenation.

-

Key Data :

| Step | Yield | Key Intermediate |

|---|---|---|

| Silylation | 90% | Silylated enol ether |

| Ozonolysis | 85% | Diketone |

| Esterification | 65% | Methyl ester |

| Overall Yield | 32% | 4-Benzofuran-carboxylic acid methyl ester |

This route’s advantage lies in its scalability and avoidance of 6-position isomers, which complicate purification in traditional methods.

Hydrogenation and Functional Group Modification

US5856529A discloses a hydrogenation-based approach starting from benzofuran-4-carboxylic acid , though modifications are required to introduce the 2,2-dimethyl group.

Modified Protocol

-

Hydrogenation :

-

Catalyst : 10% Pd/C in acetic acid.

-

Conditions : 60 psi H₂, 12–24 hours.

-

Outcome : Saturates the furan ring to form 2,3-dihydrobenzofuran-4-carboxylic acid.

-

-

Alkylation :

-

Reagents : Methyl iodide, base (e.g., K₂CO₃).

-

Conditions : DMF, 60°C, 6 hours.

-

Purpose : Introduces methyl groups at the 2-position via nucleophilic substitution.

-

Key Data :

| Step | Yield | Product |

|---|---|---|

| Hydrogenation | 83% | 2,3-Dihydrobenzofuran-4-carboxylic acid |

| Alkylation | 65% | 2,2-Dimethyl derivative |

This method’s limitation is the need for precise control over alkylation to avoid over-methylation or ring-opening side reactions.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can modify the benzofuran ring, potentially altering its biological activity.

Substitution: Electrophilic substitution reactions can introduce different substituents on the benzofuran ring, affecting its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .

Scientific Research Applications

Synthesis of 2,2-Dimethyl-2,3-Dihydrobenzofuran-4-Carboxylic Acid

The synthesis of this compound can be achieved through several methods. One notable approach involves the reaction of ethyl 2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxylate with sodium hydroxide in ethanol followed by acidification to yield the carboxylic acid . This method is advantageous due to its high yield and relatively straightforward procedure.

Biological Activities

Antimicrobial Properties

Research has demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain benzofuran derivatives possess antifungal and antibacterial properties against various pathogens. In one study, derivatives synthesized from 2,3-dihydrobenzofuran-4-carboxylic acid were tested for their antimicrobial efficacy and showed promising results against Gram-positive bacteria and fungi .

Anticancer Activity

Another area of interest is the anticancer potential of benzofuran derivatives. Compounds related to this compound have been evaluated for their cytotoxic effects on cancer cell lines. For example, some synthesized benzofuran compounds demonstrated IC50 values in the low micromolar range against ovarian cancer cells, indicating significant anticancer activity .

Potential Applications

Case Studies

- Synthesis Methodology : A comprehensive study detailed a five-step synthesis process for obtaining 4-benzofuran-carboxylic acid from precursor compounds involving silylation and ozonolysis reactions. This method improved yield and purity significantly compared to traditional methods .

- Biological Evaluation : In a series of experiments assessing the antimicrobial properties of synthesized benzofuran derivatives, specific compounds derived from 2,3-dihydrobenzofuran demonstrated effective inhibition against both bacterial and fungal strains. The structure-activity relationship indicated that modifications at certain positions enhanced bioactivity .

- Pharmaceutical Development : Research into melatonergic agents has identified benzofuran derivatives as candidates for treating sleep disorders. These compounds interact with melatonin receptors and have shown potential in modulating sleep patterns in preclinical models .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, some benzofuran derivatives have been shown to inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid with analogous benzofuran derivatives, emphasizing structural variations, physicochemical properties, and applications.

Structural and Functional Differences

The 2-oxo group in 2-oxo-2,3-dihydrobenzofuran-4-carboxylic acid introduces a ketone functionality, increasing polarity and altering reactivity in nucleophilic acyl substitution reactions . Amino and hydroxy groups (e.g., in Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate and 5-hydroxy derivatives) enhance hydrogen-bonding capacity, influencing solubility and biological activity .

Thermal Stability :

- The target compound’s higher melting point (174–176°C ) compared to caffeic acid (223–225°C with decomposition ) reflects differences in intermolecular forces; caffeic acid’s catechol structure allows stronger hydrogen bonding .

Applications: The target compound’s healing drug applications contrast with caffeic acid’s role in antioxidant research . Methyl ester derivatives (e.g., Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate) are often used as protected intermediates in synthetic pathways .

Commercial Availability and Pricing

- This compound: Priced at $430/100 mg (Santa Cruz Biotechnology), with bulk pricing available from Chinese suppliers (~$200/kg) .

- 2,3-Dihydrobenzofuran-4-carboxylic acid : Similar pricing trends, reflecting its niche use in receptor antagonist synthesis .

- Caffeic acid : Lower cost (~$78/5g) due to widespread availability and natural sourcing .

Research and Industrial Significance

The structural diversity of dihydrobenzofuran carboxylic acids enables tailored applications:

- Pharmaceuticals : The target compound’s stability and scalability make it a preferred intermediate over labile analogs like 2-oxo derivatives .

- Fine Chemicals: Amino- and hydroxy-substituted variants are gaining attention in targeted drug delivery systems .

Future research should explore the structure-activity relationships (SAR) of these compounds, particularly their pharmacokinetic profiles and toxicity thresholds.

Biological Activity

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid (DDMFCA) is a compound belonging to the benzofuran family, which is known for its diverse biological activities. This article explores the biological activity of DDMFCA, including its potential therapeutic effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

DDMFCA has a unique bicyclic structure that includes a benzofuran moiety. Its molecular formula is with a molecular weight of 218.24 g/mol. The compound features three hydrogen bond acceptors and one hydrogen bond donor, which suggests its potential for various interactions in biological systems .

Anti-inflammatory Effects

Preliminary studies indicate that DDMFCA may exhibit anti-inflammatory properties . Related compounds in the benzofuran class have shown the ability to modulate inflammatory pathways, making them candidates for further investigation in inflammatory diseases .

Antimicrobial Activity

Benzofuran derivatives have been reported to possess significant antimicrobial activity . For instance, certain substituted benzofurans demonstrated strong antibacterial and antifungal effects, suggesting that DDMFCA might also share this property. Specifically, compounds with halogen or hydroxyl substituents at the 4-position have been noted for their enhanced antimicrobial efficacy .

Anticancer Potential

Research indicates that some benzofuran derivatives exhibit anticancer activity . The structural characteristics of DDMFCA may position it as a candidate for development into anticancer agents. Studies have shown that certain related compounds can inhibit cell growth in various cancer cell lines .

The mechanisms through which DDMFCA exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets similar to other benzofurans:

- Receptor Modulation : Some benzofurans act as selective agonists or antagonists at cannabinoid receptors (CB1 and CB2), which are implicated in pain modulation and inflammation .

- Inhibition of Cell Proliferation : The ability of certain derivatives to inhibit cell proliferation suggests that DDMFCA might engage similar pathways affecting cancer cell growth .

Comparative Analysis with Related Compounds

To better understand the unique properties of DDMFCA, it is useful to compare it with other similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.